molecular formula C8H17Cl B13795815 4-Chloro-2,4-dimethylhexane CAS No. 54059-76-6

4-Chloro-2,4-dimethylhexane

Cat. No.: B13795815
CAS No.: 54059-76-6
M. Wt: 148.67 g/mol
InChI Key: SYKUKUWLGOVGGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,4-dimethylhexane typically involves the chlorination of 2,4-dimethylhexane. This can be achieved through a free radical halogenation reaction, where chlorine gas is introduced to 2,4-dimethylhexane under ultraviolet light or heat to facilitate the formation of the desired chlorinated product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled chlorination of 2,4-dimethylhexane in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to prevent over-chlorination and to maximize the production of the target compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,4-dimethylhexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2,4-dimethylhexane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate during substitution and elimination reactions. The chlorine atom, being a good leaving group, facilitates the formation of this intermediate, which then undergoes further transformation depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,4-dimethylhexane
  • 4-Bromo-2,4-dimethylhexane
  • 2,4-Dimethylhexane

Comparison

4-Chloro-2,4-dimethylhexane is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Chloro-2,4-dimethylhexane, the chlorine atom in the fourth position makes it less sterically hindered, allowing for different reaction pathways .

Properties

CAS No.

54059-76-6

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

4-chloro-2,4-dimethylhexane

InChI

InChI=1S/C8H17Cl/c1-5-8(4,9)6-7(2)3/h7H,5-6H2,1-4H3

InChI Key

SYKUKUWLGOVGGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(C)C)Cl

Origin of Product

United States

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